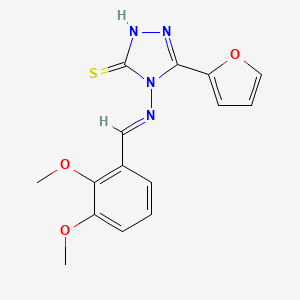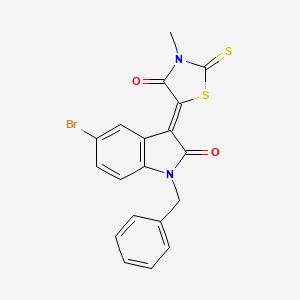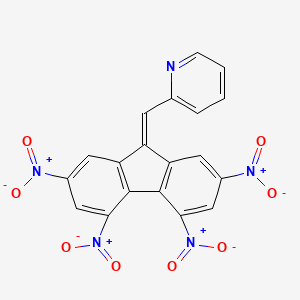
Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate is a complex organic compound with the molecular formula C17H15Cl4N3O2S. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate typically involves multiple steps, including the reaction of benzyl chloride with 2,2,2-trichloroethylamine to form an intermediate. This intermediate is then reacted with 2-chloroaniline and thiophosgene under controlled conditions to yield the final product .
Industrial Production Methods
the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and chloroaniline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for potential therapeutic uses, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 2,2,2-trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ethylcarbamate
- Benzyl 2,2,2-trichloro-1-(((2-pyridinylamino)carbothioyl)amino)ethylcarbamate
- Benzyl 2,2,2-trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethylcarbamate
Uniqueness
What sets Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate apart from similar compounds is its specific substitution pattern and the presence of the 2-chloroanilino group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Propiedades
Número CAS |
303062-30-8 |
|---|---|
Fórmula molecular |
C17H15Cl4N3O2S |
Peso molecular |
467.2 g/mol |
Nombre IUPAC |
benzyl N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]carbamate |
InChI |
InChI=1S/C17H15Cl4N3O2S/c18-12-8-4-5-9-13(12)22-15(27)23-14(17(19,20)21)24-16(25)26-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,24,25)(H2,22,23,27) |
Clave InChI |
NFQKLTYTGGYHPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Allyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11980094.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11980100.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11980102.png)
![Ethyl 2-[2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11980113.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11980118.png)

![(5E)-3-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980136.png)
![4-{(E)-[(4-fluorophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B11980148.png)
![2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11980155.png)

![N-(2,6-difluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11980182.png)


